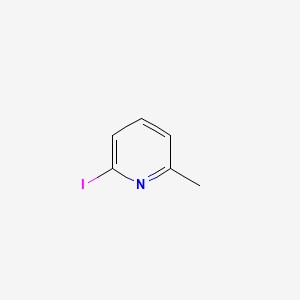

2-Iodo-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQIFSBIYCSMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487986 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62674-71-9 | |

| Record name | 2-Iodo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-6-methylpyridine

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of this compound. It is intended to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Core Chemical Properties

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆IN | [1][2][3] |

| Molecular Weight | 219.02 g/mol | [1][3] |

| Monoisotopic Mass | 218.95450 Da | [1] |

| Appearance | Colorless to light yellow Liquid/Dark oil | [4] |

| Boiling Point | 222.1 ± 20.0 °C (Predicted) | [4] |

| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.57 ± 0.10 (Predicted) | [4] |

| CAS Number | 62674-71-9 | [1][4] |

Spectroscopic Data

The structure of this compound has been confirmed by ¹H NMR spectroscopy.

| Type | Data |

| ¹H NMR (CDCl₃) | δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz)[4] |

Reactivity and Synthetic Applications

The presence of an iodine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the reactive carbon-iodine bond, facilitates reactions that form new carbon-carbon and carbon-nitrogen bonds. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules and functional materials.[5]

Key reactions include:

-

Suzuki Coupling: Formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[6]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[7]

These reactions have revolutionized the synthesis of aryl amines and complex biaryl systems, offering significant advantages over older methods by providing a broader substrate scope and milder reaction conditions.[7][8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the halogen exchange of 2-bromo-6-methylpyridine.[4]

Reagents and Materials:

-

2-Bromo-6-methylpyridine (1.0 eq)

-

Sodium iodide (1.6 eq)

-

Acetyl chloride (2.1 eq)

-

Anhydrous acetonitrile

-

10% aqueous potassium carbonate

-

5% aqueous sodium bisulfite

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-6-methylpyridine (11.6 mmol) in anhydrous acetonitrile (13 mL), add sodium iodide (18.6 mmol).

-

Slowly add acetyl chloride (24.4 mmol) dropwise. The mixture will form a light-yellow suspension.

-

Heat the suspension to reflux and monitor the reaction by gas chromatography (GC).

-

If conversion is incomplete after 16 hours, add additional acetyl chloride (1 eq.) and sodium iodide (0.8 eq.) and continue refluxing until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 10% aqueous potassium carbonate (75 mL) and 5% aqueous sodium bisulfite (75 mL).

-

Extract the aqueous layer with ether (2 x 75 mL).

-

Combine the organic phases, wash with a solution of potassium carbonate/sodium bisulfite, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product as a dark oil, which can often be used in subsequent steps without further purification.[4]

Generalized Protocol for Suzuki Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[9][10]

Reagents and Materials:

-

This compound (1.0 eq)

-

Aryl or vinyl boronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction flask, combine this compound, the boronic acid, and the base.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent system, followed by the palladium catalyst.

-

Heat the mixture (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Generalized Protocol for Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[6][11]

Reagents and Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the amine base.

-

Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Add the palladium catalyst and the copper(I) iodide co-catalyst.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC/MS).

-

Quench the reaction, typically by adding water or saturated ammonium chloride solution.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the residue by flash chromatography.

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand.[7][12][13]

Reagents and Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine and then this compound.

-

Seal the vessel and heat the mixture (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store under an inert gas (nitrogen or Argon) at 2–8 °C.[4]

References

- 1. This compound | C6H6IN | CID 12318009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 62674-71-9 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Iodo-6-methylpyridine (CAS: 62674-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-6-methylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and its application in forming complex molecular architectures, particularly in the context of drug discovery.

Core Physicochemical and Safety Data

This compound is a colorless to light yellow liquid at room temperature. Due to the presence of the iodo-substituent, it serves as a versatile precursor in a variety of cross-coupling reactions. Proper handling and storage are essential for maintaining its integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62674-71-9 | [1][2] |

| Molecular Formula | C₆H₆IN | [1] |

| Molecular Weight | 219.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 222.1 ± 20.0 °C (Predicted) | [1] |

| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.57 ± 0.10 (Predicted) | [1] |

| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [1] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz) | [1][2] |

Safety Information: this compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, may cause serious eye irritation or damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

The primary utility of this compound lies in its capacity to act as an electrophilic partner in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocol: Synthesis from 2-Bromo-6-methylpyridine

A common and efficient method for the synthesis of this compound is via a Finkelstein-type reaction from its bromo-analogue.[1][2]

Materials:

-

2-Bromo-6-methylpyridine (1.0 eq, 11.6 mmol, 2.0 g)

-

Sodium Iodide (1.6 eq, 18.6 mmol, 2.78 g)

-

Acetyl Chloride (2.1 eq, 24.4 mmol, 1.9 g)

-

Anhydrous Acetonitrile (13 mL)

-

10% Aqueous Potassium Carbonate

-

5% Aqueous Sodium Bisulfite

-

Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of 2-bromo-6-methylpyridine and sodium iodide in anhydrous acetonitrile, slowly add acetyl chloride dropwise. A pale yellow suspension will form.

-

Heat the suspension to reflux and monitor the reaction progress by gas chromatography (GC). After 16 hours, an approximate 50% conversion is observed.

-

For increased conversion, an additional 1 equivalent of acetyl chloride and 0.8 equivalents of sodium iodide can be added, followed by continued refluxing for another 16 hours to achieve ~90% conversion.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with 10% aqueous potassium carbonate (75 mL) and 5% aqueous sodium bisulfite (75 mL).

-

Extract the aqueous phase with ether (2 x 75 mL).

-

Combine the organic phases, wash with a solution of potassium carbonate/sodium bisulfite, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

The resulting dark oil (yield ~94%) is often of sufficient purity for direct use in subsequent reactions.[1][2]

Core Applications in Drug Discovery

Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions within biological targets. This compound is a valuable intermediate for introducing the 6-methylpyridine moiety into larger molecules, often through palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in modern drug development for building molecular complexity.

The reactivity of the C-I bond allows for versatile functionalization through several named reactions:

-

Suzuki Coupling: Reaction with an organoboron species to form a C-C bond, ideal for creating biaryl structures.[5][6]

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, introducing a rigid alkynyl linker.[3][7]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, a critical step in synthesizing many biologically active compounds.[1][8]

Role as a Precursor for Kinase Inhibitors

The development of small-molecule kinase inhibitors is a major focus in oncology and immunology research. Many potent inhibitors feature substituted pyridine cores. This compound serves as a foundational starting material for the synthesis of these complex therapeutic agents. The methyl group can provide beneficial steric interactions or be a site for further modification, while the pyridine nitrogen acts as a crucial hydrogen bond acceptor. The synthetic versatility allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.[2][9][10]

Conclusion

This compound (CAS: 62674-71-9) is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential tool for the synthesis of complex molecular targets. The protocols and data presented in this guide offer a technical foundation for its effective use in the laboratory, empowering researchers to accelerate their discovery programs.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methylpyridine from 2-bromo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient method for the synthesis of 2-iodo-6-methylpyridine, a valuable building block in medicinal chemistry and materials science. The described protocol is a modification of the Finkelstein reaction, a well-established method for halogen exchange.[1][2][3] This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and a visual representation of the workflow.

Introduction

The conversion of aryl bromides to aryl iodides is a crucial transformation in organic synthesis. Aryl iodides are generally more reactive in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[4] The synthesis of this compound from its bromo-analogue, 2-bromo-6-methylpyridine, is therefore a key step in the preparation of more complex substituted pyridine derivatives. The method outlined below utilizes sodium iodide as the iodine source and acetyl chloride as an activator in acetonitrile.

Reaction Principle

The core of this synthesis is a halogen exchange reaction, specifically an aromatic Finkelstein-type reaction.[2] In the classic Finkelstein reaction, an alkyl halide is converted to another alkyl halide by treatment with a metal halide salt, often driven by the precipitation of the less soluble metal halide byproduct in a suitable solvent.[1][2] For aromatic systems, this reaction can be more challenging and may require catalysts or activating agents.[2][3] In the presented protocol, acetyl chloride is believed to activate the pyridine ring towards nucleophilic attack by the iodide ion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-bromo-6-methylpyridine.

| Parameter | Value |

| Starting Material | 2-bromo-6-methylpyridine |

| Reagents | Sodium iodide, Acetyl chloride |

| Solvent | Anhydrous acetonitrile |

| Reaction Temperature | Reflux |

| Initial Reaction Time | 16 hours |

| Initial Conversion | 50% |

| Additional Reagents | Acetyl chloride (1 eq.), Sodium iodide (0.8 eq.) |

| Continued Reaction Time | 16 hours |

| Final Conversion | 90% |

| Crude Product Yield | 94% |

| Product Appearance | Dark oil |

Detailed Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[5]

Materials:

-

2-bromo-6-methylpyridine (2.0 g, 11.6 mmol)

-

Sodium iodide (2.78 g, 18.6 mmol)

-

Acetyl chloride (1.9 g, 24.4 mmol)

-

Anhydrous acetonitrile (13 mL)

-

10% aqueous potassium carbonate solution

-

5% aqueous sodium bisulfite solution

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-6-methylpyridine (2.0 g, 11.6 mmol) in anhydrous acetonitrile (13 mL), add sodium iodide (2.78 g, 18.6 mmol).

-

Slowly add acetyl chloride (1.9 g, 24.4 mmol) dropwise to the mixture. A light-yellow suspension will form.

-

Heat the suspension to reflux and maintain for 16 hours. Gas chromatography (GC) analysis at this stage should indicate approximately 50% conversion.[5]

-

For enhanced conversion, add additional acetyl chloride (1 equivalent) and sodium iodide (0.8 equivalents) and continue to reflux for another 16 hours. GC analysis should then show approximately 90% conversion.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 75 mL of 10% aqueous potassium carbonate solution and 75 mL of 5% aqueous sodium bisulfite solution.

-

Extract the aqueous mixture with ether (2 x 75 mL).

-

Combine the organic phases and wash with a solution of potassium carbonate/sodium bisulfite.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, is obtained as a dark oil (2.39 g, 94% crude yield) and can be used in subsequent reactions without further purification.[5]

Product Characterization:

The structure of the product can be confirmed by ¹H NMR spectroscopy.

-

¹H NMR (CDCl₃): δ 2.52 (s, 3H), 7.10 (d, 1H, J = 7.51 Hz), 7.20 (t, 1H, J = 7.69 Hz), 7.58 (d, 1H, J = 7.69 Hz).[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The described method provides an effective means for the synthesis of this compound from 2-bromo-6-methylpyridine. The two-step addition of reagents and extended reaction time ensures a high conversion rate, leading to an excellent crude yield of the desired product. This protocol is a valuable resource for researchers requiring this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Iodo-6-methylpyridine

This guide provides an in-depth overview of the chemical properties and synthesis of 2-Iodo-6-methylpyridine, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Data

This compound is a substituted pyridine derivative. The inclusion of an iodine atom makes it a versatile reagent, particularly in cross-coupling reactions where the iodo-group can be readily substituted.

| Identifier | Value | Source |

| Molecular Formula | C6H6IN | [1] |

| Molecular Weight | 219.02 | [1] |

| CAS Number | 62674-71-9 | [1] |

| Boiling Point | 222.1±20.0 °C (Predicted) | [1] |

| Density | 1.810±0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols

A common method for the synthesis of this compound involves the halogen exchange reaction from a corresponding bromo- or chloro-pyridine. A general procedure is outlined below.

Synthesis of this compound from 2-Bromo-6-methylpyridine:

This procedure details the conversion of 2-bromo-6-methylpyridine to this compound using sodium iodide and acetyl chloride.

-

Materials:

-

2-Bromo-6-methylpyridine

-

Anhydrous acetonitrile

-

Sodium iodide

-

Acetyl chloride

-

Potassium carbonate/sodium bisulfite solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.6 eq).

-

Slowly add acetyl chloride (2.1 eq) dropwise to the mixture. The reaction mixture will form a light-yellow suspension.

-

Heat the suspension to reflux and monitor the reaction progress using gas chromatography (GC).

-

After an appropriate time (e.g., 16 hours), cool the reaction mixture.

-

The organic phases are combined and washed with a potassium carbonate/sodium bisulfite solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound, obtained as a dark oil, can often be used in subsequent reactions without further purification.

-

-

Confirmation of Product:

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the key attributes of this compound.

References

Spectroscopic Profile of 2-Iodo-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Iodo-6-methylpyridine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, presenting a combination of experimental and predicted values to provide a thorough analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The experimental ¹H NMR spectrum of this compound in CDCl₃ reveals three distinct signals corresponding to the aromatic protons and the methyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 7.69 | H-4 |

| 7.20 | t | 7.69 | H-5 |

| 7.10 | d | 7.51 | H-3 |

| 2.52 | s | - | -CH₃ |

¹³C NMR Spectrum: Due to the lack of readily available experimental data, the ¹³C NMR chemical shifts have been predicted using computational methods.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 159.8 | C-6 |

| 142.5 | C-4 |

| 130.2 | C-5 |

| 125.8 | C-3 |

| 94.2 | C-2 |

| 24.5 | -CH₃ |

Infrared (IR) Spectroscopy

The predicted infrared absorption peaks for this compound are listed below, indicating the characteristic vibrational modes of the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Assignment |

| 3050-3100 | C-H stretch (aromatic) |

| 2950-3000 | C-H stretch (methyl) |

| 1570-1600 | C=C stretch (aromatic ring) |

| 1450-1480 | C-H bend (methyl) |

| 1100-1200 | C-N stretch |

| 500-600 | C-I stretch |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z (Predicted) | Ion Assignment |

| 219 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 92 | [M - I]⁺ |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then filtered into an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly onto the ATR crystal. The spectrum is then recorded by acquiring multiple scans to improve the signal-to-noise ratio. For a solution, the compound is dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After evaporation of the solvent, a thin film of the compound remains, which is then analyzed.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide: Physical Properties and Synthetic Applications of 2-Iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2-Iodo-6-methylpyridine, a versatile building block in organic synthesis. Due to the limited availability of experimentally determined data, this document presents predicted values for its boiling point and density. Furthermore, it outlines generalized, yet detailed, experimental protocols for the determination of these fundamental physical characteristics. The guide also illustrates a common synthetic application of this compound, the Suzuki-Miyaura cross-coupling reaction, through a detailed workflow diagram.

Physical Properties of this compound

| Physical Property | Predicted Value |

| Boiling Point | 222.1 ± 20.0 °C at 760 mmHg[1][2] |

| Density | 1.8 ± 0.1 g/cm³[2] |

Note: The presented data are predicted values obtained from computational modeling.

Experimental Protocols

The following sections describe standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Materials:

-

Capillary tube (sealed at one end)

-

Small test tube or sample tube

-

Thermometer with appropriate range

-

Heating apparatus (e.g., oil bath, melting point apparatus with a heating block)

-

Sample of this compound

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound (a few drops) is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the sample in the test tube.

-

Apparatus Assembly: The test tube is securely attached to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: The assembly is immersed in a heating bath (e.g., mineral oil). The heating should be gradual and controlled.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample is overcoming the atmospheric pressure. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

Recording the Boiling Point: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for a less precise measurement.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

Mass of the Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.

-

Mass of the Pycnometer with Water: The pycnometer is filled with distilled water and placed in a water bath at a constant, known temperature (e.g., 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the pycnometer, any excess is wiped off, and the pycnometer is weighed again.

-

Mass of the Pycnometer with Sample: The pycnometer is emptied, dried thoroughly, and then filled with this compound. It is brought to the same constant temperature in the water bath, the liquid level is adjusted to the mark, and it is weighed for a third time.

-

Calculation of Density: The density of the sample is calculated using the following formula:

Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the experimental temperature

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a valuable precursor in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is fundamental in the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and material science.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

References

2-Iodo-6-methylpyridine structural information and SMILES

This technical guide provides a comprehensive overview of the structural information, physical properties, and a key synthetic application of 2-Iodo-6-methylpyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Structural and Physical Properties

This compound is a halogenated pyridine derivative. Its core structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 6-position.

Structural Information

The fundamental structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | CC1=NC(=CC=C1)I[1] |

| Chemical Formula | C6H6IN[1] |

| Molecular Weight | 219.02 g/mol [1] |

| CAS Number | 62674-71-9[1] |

Physical Properties

The known physical properties of this compound are presented in the following table. It is important to note that some of these values are predicted.

| Property | Value | Source |

| Boiling Point | 222.1 ± 20.0 °C | Predicted[2] |

| Density | 1.810 ± 0.06 g/cm³ | Predicted[2] |

| Appearance | Colorless to light yellow liquid | - |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported in the literature. The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 2.52 | s | 3H | -CH₃ | - |

| 7.10 | d | 1H | Pyridine-H | 7.51 Hz |

| 7.20 | t | 1H | Pyridine-H | 7.69 Hz |

| 7.58 | d | 1H | Pyridine-H | 7.69 Hz |

Solvent: CDCl₃[2]

¹³C NMR and Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a halogen exchange reaction from 2-bromo-6-methylpyridine.

Materials:

-

2-bromo-6-methylpyridine (2.0 g, 11.6 mmol)

-

Sodium iodide (2.78 g, 18.6 mmol)

-

Acetyl chloride (1.9 g, 24.4 mmol)

-

Anhydrous acetonitrile (13 mL)

-

10% aqueous potassium carbonate

-

5% aqueous sodium bisulfite

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromo-6-methylpyridine and sodium iodide in anhydrous acetonitrile, acetyl chloride is added dropwise. This results in the formation of a light-yellow suspension.[2]

-

The suspension is heated to reflux. The progress of the reaction can be monitored by gas chromatography (GC).[2]

-

After an initial reaction period (e.g., 16 hours), additional acetyl chloride and sodium iodide may be added to drive the reaction to completion.[2]

-

Upon completion, the reaction mixture is cooled to room temperature.[2]

-

The mixture is then diluted with 10% aqueous potassium carbonate and 5% aqueous sodium bisulfite.[2]

-

The product is extracted with ether.[2]

-

The combined organic phases are washed with a solution of potassium carbonate and sodium bisulfite, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[2]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki-Miyaura Coupling Reaction

One of the most important applications of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the pyridine ring and a variety of organic groups, which is a key transformation in the synthesis of complex molecules, including pharmaceuticals.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.

References

Commercial Availability and Synthesis of 2-Iodo-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 2-Iodo-6-methylpyridine (CAS No. 62674-71-9), a key building block in pharmaceutical and materials science research. It includes a detailed summary of suppliers, available quantities, purities, and pricing information. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the laboratory-scale synthesis of this compound, primarily focusing on a Sandmeyer-type reaction from 2-amino-6-methylpyridine. Safety data and logical workflows for procurement and synthesis are also provided to assist researchers in their endeavors.

Introduction

This compound is a substituted pyridine derivative of significant interest in organic synthesis. The presence of a reactive iodine atom at the 2-position and a methyl group at the 6-position makes it a versatile intermediate for the introduction of the 6-methylpicolinyl moiety in the development of novel pharmaceuticals and functional materials. Its use in cross-coupling reactions and as a precursor for more complex heterocyclic structures underscores its importance in medicinal chemistry and drug discovery. This guide aims to provide researchers with the necessary information to procure or synthesize this valuable compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities also commercially accessible. The following table summarizes the availability of this compound from a selection of suppliers. Please note that pricing is subject to change and may vary based on the supplier and quantity ordered.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| ChemShuttle | 62674-71-9 | 95% | 10g, 25g | $200 (10g), $400 (25g)[1] |

| Cenmed | 62674-71-9 | ≥98% | 5g | Contact for pricing |

| Advent Chembio | 62674-71-9 | 95% | 5g | Contact for pricing[2] |

| Weifang Yangxu Group | 62674-71-9 | 99% | Milligram to Kilogram | Contact for pricing[3] |

| ECHO Chemical | 62674-71-9 | Not Specified | 5g | Contact for pricing[4] |

| BLD Pharm | 62674-71-9 | Not Specified | Various | Contact for pricing[5] |

| Santa Cruz Biotechnology | 62674-71-9 | Not Specified | Various | Contact for pricing[6] |

| Sigma-Aldrich | 62674-71-9 | 98% | Not Specified | Contact for pricing |

| ChemExpress | 62674-71-9 | Not Specified | 250mg, 1g, 5g, 10g, 25g | $7 (250mg) - $312 (25g)[7] |

| SynQuest Laboratories | 62674-71-9 | Not Specified | POA, Bulk | Contact for pricing[8] |

Synthesis of this compound

For researchers who prefer to synthesize the compound in-house, a common and effective method is the Sandmeyer reaction, starting from the readily available 2-amino-6-methylpyridine. This reaction involves the diazotization of the amino group followed by displacement with an iodide salt. An alternative, though less common, route involves a halogen exchange reaction from 2-bromo-6-methylpyridine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-amino-6-methylpyridine.

Reagents and Materials:

-

2-Amino-6-methylpyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Potassium iodide (KI)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice-salt bath

-

Round-bottom flask (1 L)

-

Stirring apparatus

-

Dropping funnel

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a 1 L round-bottom flask equipped with a mechanical stirrer, add 31 g (286.6 mmol) of 2-amino-6-methylpyridine to 170 mL of 48% hydrobromic acid at room temperature.[9]

-

Cool the resulting mixture to -10 °C using an ice-salt bath.[9]

-

Slowly add 40 mL of bromine dropwise over 40 minutes, ensuring the temperature is maintained at or below -5 °C.[9]

-

Stir the orange-colored mixture for an additional 1.5 hours at this temperature.[9]

-

In a separate beaker, dissolve 55 g (779.2 mmol) of sodium nitrite in 70 mL of water.[9]

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at -10 °C. Stir for another 1.5 hours.[9]

-

-

Iodination:

-

While maintaining the cold temperature, slowly add a solution of potassium iodide (sufficient to provide a molar excess) in water to the diazotized mixture. Nitrogen gas will be evolved.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture by the dropwise addition of a cooled, concentrated solution of sodium hydroxide (e.g., 200 g in 200 mL of water) while keeping the temperature below 0 °C.[9]

-

Once neutralized, extract the aqueous layer with diethyl ether (3 x 150 mL).[9]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[9]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil.[9]

-

Further purification can be achieved by vacuum distillation.

-

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the synthetic route from 2-amino-6-methylpyridine to this compound via the Sandmeyer reaction.

Caption: Synthetic pathway for this compound.

Procurement Workflow

This diagram outlines the typical workflow for a researcher to acquire a specialty chemical like this compound.

Caption: A typical procurement workflow for researchers.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) was not found in the immediate search, general safety guidelines for iodo- and pyridine-containing compounds should be followed. It is imperative to obtain and review the supplier-specific SDS before handling this compound. Based on data for similar compounds, it may cause skin and eye irritation. Inhalation and ingestion should be avoided. Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in drug development and materials science. This guide provides a solid foundation for its procurement by summarizing key supplier information. For those opting for in-house synthesis, a detailed and reliable experimental protocol is provided, along with a clear visualization of the synthetic pathway. By following the outlined procedures and safety precautions, researchers can effectively incorporate this compound into their research and development pipelines.

References

- 1. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. adventchembio.com [adventchembio.com]

- 3. This compound, CasNo.62674-71-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. 62674-71-9|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. chemexpress.cn [chemexpress.cn]

- 8. CAS 62674-71-9 | 3H32-H-67 | MDL MFCD11044364 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Iodo-6-methylpyridine

This guide provides comprehensive safety and handling information for 2-Iodo-6-methylpyridine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆IN.[1] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Weight | 219.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or dark oil | [2][3] |

| Boiling Point | 222.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.57 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |

Hazard Pictograms:

Danger

Signal Word: Danger[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustible. Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[7]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Containment and Cleanup: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[6]

The following diagram outlines the general procedure for handling a spill.

References

- 1. This compound | C6H6IN | CID 12318009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 62674-71-9 [chemicalbook.com]

- 3. This compound CAS#: 62674-71-9 [m.chemicalbook.com]

- 4. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 2-Iodo-6-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-iodo-6-methylpyridine as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions. This valuable substrate enables the facile introduction of diverse functionalities at the 2-position of the pyridine ring, a common scaffold in pharmaceuticals and functional materials. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methodologies in a laboratory setting.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized modern organic synthesis and are indispensable tools in academic research and the pharmaceutical industry. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-12 | 90-98 |

| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-12 | 80-90 |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-12 | 82-92 |

*Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water).

-

Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methylpyridine product.[1][2]

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[3]

Quantitative Data for Sonogashira Coupling of this compound

| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 90-96 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | Et₃N | Et₃N | reflux | 2-4 | 85-95 |

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₃N | Et₃N | RT | 1.5 | ~90* |

*Yields are estimated based on similar Sonogashira coupling reactions of other iodo/bromopyridines and may vary.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), copper(I) iodide (5.0 mol%), and a suitable solvent (e.g., DMF) to a reaction flask. Stir the mixture for 30 minutes.

-

Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N).

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous solutions to remove the catalysts and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine in the presence of a base.[6][7]

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | Toluene | 100 | 18 | 70-85 |

| Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 100 | 18 | 85 (isolated) |

| Benzylamine | Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | 18 | 70 (isolated) |

| Morpholine | Pd₂(dba)₃ | XantPhos | DBU | DMF | 100 | 18 | 50-60 |

*Yields are based on studies using 2-bromopyridine and may require optimization for this compound.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1.5 mol%), the ligand (e.g., XantPhos, 6 mol%), and the base (e.g., DBU, 2.0 equiv).

-

Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the chosen solvent (e.g., toluene).

-

Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 100 °C) with stirring for the required time (e.g., 18 h).

-

Work-up and Purification: After cooling, the reaction mixture is diluted, washed, and the organic layer is dried and concentrated. The crude product is then purified by chromatography.[8]

Other Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, including the Heck, Stille, Negishi, and Kumada reactions. General protocols and reaction principles are outlined below, and specific conditions may be adapted from procedures for other aryl iodides.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9] A typical procedure involves reacting this compound with an alkene like styrene or n-butyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) in a polar aprotic solvent like DMF.[10][11]

Stille Reaction

The Stille reaction forms a C-C bond by coupling an organohalide with an organotin compound.[12][13] A general protocol would involve reacting this compound with an organostannane such as tributyl(vinyl)stannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DMF at elevated temperatures.[8][14]

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent.[15][16] To synthesize 2-aryl-6-methylpyridines, this compound can be reacted with an arylzinc reagent (e.g., phenylzinc chloride) in the presence of a palladium catalyst in a solvent like THF.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent to couple with an organohalide.[12] For the arylation of this compound, it can be treated with a Grignard reagent such as phenylmagnesium bromide in the presence of a nickel or palladium catalyst in a solvent like THF.[17]

Conclusion

This compound is a highly effective and versatile substrate in a wide range of palladium-catalyzed cross-coupling reactions. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications. The choice of specific reaction conditions, including catalyst, ligand, base, and solvent, is crucial for optimizing reaction outcomes and should be tailored to the specific coupling partners employed.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Stille Coupling [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Kumada coupling | 157 Publications | 2446 Citations | Top Authors | Related Topics [scispace.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide. The synthesis of 2-aryl-6-methylpyridines is of significant interest in medicinal chemistry and materials science, as this structural motif is a key component in a wide array of biologically active compounds and functional materials.

2-Iodo-6-methylpyridine is a valuable building block for introducing the 6-methylpyridine moiety. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the corresponding bromo or chloro derivatives.

These application notes provide a detailed overview of the Suzuki-Miyaura coupling using this compound, including reaction principles, comparative data on catalytic systems, detailed experimental protocols, and key safety considerations.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 2-aryl-6-methylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

It is important to note that the coupling of 2-substituted pyridines can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. The choice of an appropriate ligand is crucial to mitigate this effect and achieve high yields.

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Comparison of Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of 2-halopyridines with various arylboronic acids, providing a comparative overview. While specific data for this compound is not extensively tabulated in the literature, the following conditions for analogous substrates serve as a strong starting point for reaction optimization.

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Representative Yield (%) |

| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | Phenylboronic acid | 85-95 |

| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | 4-Methoxyphenylboronic acid | 90-98 |

| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 85 | 4-8 | 4-Acetylphenylboronic acid | 80-92 |

| Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | KF | 1,4-Dioxane | 80-100 | 12-24 | 3-Tolylboronic acid | 88-96 |

Experimental Protocols

Herein, two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid are provided. Protocol 1 utilizes a common commercially available catalyst, while Protocol 2 employs a catalyst system known for its high activity with heteroaryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol describes a general method for the coupling of an arylboronic acid with this compound using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-methylpyridine product.

Protocol 2: High-Activity Catalyst System using Pd₂(dba)₃/SPhos

This protocol utilizes a highly active catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) and the Buchwald ligand SPhos, which is often effective for challenging couplings of heteroaryl halides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

SPhos (2-4 mol%)

-

Toluene, anhydrous and degassed

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon three times.

-

Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the reaction tube via syringe.

-

Solvent Addition: Add the remaining degassed toluene to the reaction tube.

-

Reaction: Heat the sealed reaction tube to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Reactions under an inert atmosphere should be handled with care to avoid pressure buildup.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an effective and versatile method for the synthesis of 2-aryl-6-methylpyridines. The high reactivity of the C-I bond allows for efficient coupling under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity. The protocols provided herein serve as a comprehensive guide for researchers in the successful application of this important transformation.

Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 2-Iodo-6-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridines.

Reaction Principle

The Sonogashira coupling of this compound proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst in the presence of an amine base.[3] The generally accepted mechanism involves the oxidative addition of the this compound to the Pd(0) catalyst. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired 2-alkynyl-6-methylpyridine product and regenerates the active Pd(0) catalyst.[3] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of halopyridines with various terminal alkynes, providing a strong starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [5] |

| 2 | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | - | Good to Excellent | [6] |

| 3 | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | 16 | - | [7] |

| 4 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | Room Temp | 12 | 85 | [8] |

| 5 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | Room Temp | 12 | 88 | [8] |

Yields are for isolated products and are representative for analogous halopyridine substrates.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N), anhydrous)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) under an inert atmosphere of argon or nitrogen.

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 eq). Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature or heat to 40-65 °C.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-6-methylpyridine product.

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the synthesis of arylamines and their heteroaromatic analogs is a frequent necessity. The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method over classical techniques, which often require harsh reaction conditions.[1]